molecular formula C19H15N7O4S B2766332 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896678-81-2

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2766332
M. Wt: 437.43
InChI Key: DJXMTQHUDVPEMO-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been known for their wide range of pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .


Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). The 1H NMR spectrum shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are usually studied using colorimetric quantitative approaches for determining cell cytotoxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, they appear as a yellow solid with a melting point of 328–330 °C .

Scientific Research Applications

Novel Synthesis Applications

  • Triazolopyrimidines have been synthesized through various chemical reactions, showcasing their versatility in chemical synthesis. For example, the reaction of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with certain chlorides yields triazolopyrimidines with potential for further chemical modifications (Hassaneen, Abdelhadi, & Abdallah, 2001).

Potential Anti-Asthma Agents

  • Triazolopyrimidine derivatives have been identified as mediator release inhibitors, offering potential applications as antiasthma agents. Their synthesis involves reactions with arylamidines, highlighting their therapeutic research applications (Medwid et al., 1990).

Radioligand Imaging Applications

  • Certain triazolopyrimidineacetamides are selective ligands for the translocator protein (18 kDa), crucial for imaging studies using positron emission tomography (PET). This application underscores the compound's role in medical imaging and neurological research (Dollé et al., 2008).

Insecticidal Research

  • Triazolopyrimidine derivatives have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, demonstrating the compound's potential in agricultural research and pest management (Fadda et al., 2017).

Antimicrobial and Anti-inflammatory Research

  • Research on thienopyridine-fused triazolopyrimidinones revealed their potential as inhibitors against specific bacterial strains, contributing to the field of antimicrobial drug discovery. This highlights the compound's relevance in developing new antibiotics and studying bacterial resistance mechanisms (Sanad et al., 2021).

Safety And Hazards

The safety and hazards associated with similar compounds are usually determined through cytotoxicity studies. Some of these compounds have shown moderate to weak cytotoxic activity .

Future Directions

The future directions in the research of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4S/c1-30-15-8-6-13(7-9-15)25-18-17(23-24-25)19(21-11-20-18)31-10-16(27)22-12-2-4-14(5-3-12)26(28)29/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMTQHUDVPEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

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